molecular formula C15H11FN2O5S B13347768 4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride CAS No. 19188-66-0

4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride

Katalognummer: B13347768
CAS-Nummer: 19188-66-0
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: LZWWYRHJDBEPKN-XCVCLJGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both nitrophenyl and sulfonyl fluoride functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 4-nitrophenylacrylamide, which is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines for substitution reactions and electrophiles like bromine for aromatic substitution. Reaction conditions typically involve the use of solvents like acetonitrile and bases like triethylamine .

Major Products

The major products formed from these reactions include various sulfonamide derivatives and substituted aromatic compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the sulfonyl fluoride group can form a covalent bond with the hydroxyl group of a serine residue in the enzyme’s active site, leading to the formation of a stable acyl-enzyme complex . This interaction effectively inhibits the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonyl fluorides and nitrophenyl derivatives, such as:

  • 4-Nitrophenylsulfonyl Chloride
  • 4-Nitrophenylacrylamide
  • Benzene-1-sulfonyl Fluoride

Uniqueness

What sets 4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride apart is the combination of both nitrophenyl and sulfonyl fluoride groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly useful in applications requiring both electrophilic and nucleophilic reactivity .

Eigenschaften

CAS-Nummer

19188-66-0

Molekularformel

C15H11FN2O5S

Molekulargewicht

350.3 g/mol

IUPAC-Name

4-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H11FN2O5S/c16-24(22,23)14-8-4-12(5-9-14)17-15(19)10-3-11-1-6-13(7-2-11)18(20)21/h1-10H,(H,17,19)/b10-3+

InChI-Schlüssel

LZWWYRHJDBEPKN-XCVCLJGOSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.